

An In-depth Guide to the Structure of D-phydroxyphenylglycine

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Compound of Interest		
Compound Name:	D-p-hydroxyphenylglycine	
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D-p-hydroxyphenylglycine, a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of various pharmaceuticals, most notably semi-synthetic β -lactam antibiotics like amoxicillin and cephalosporins.[1][2] Its precise three-dimensional structure is fundamental to its biological activity and its utility in asymmetric synthesis. This guide provides a detailed examination of its molecular architecture, physicochemical properties, and relevant experimental data.

Molecular Structure and Stereochemistry

D-p-hydroxyphenylglycine, systematically named (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid, is an amino acid derivative featuring a central chiral carbon atom.[3][4] This alpha-carbon is bonded to four distinct groups:

- An amino group (-NH₂)
- A carboxyl group (-COOH)
- A hydrogen atom (-H)
- A p-hydroxyphenyl group (a benzene ring substituted with a hydroxyl group at the para position)



The "D" designation in its name signifies the stereochemical configuration at the alpha-carbon. Following the Cahn-Ingold-Prelog priority rules, the arrangement of substituents corresponds to the D-glyceraldehyde standard. In the (R/S) system, this configuration is denoted as (R).[3] The presence of both an acidic carboxyl group and a basic amino group allows the molecule to exist as a zwitterion in certain pH ranges.[1][4]

The molecular formula of **D-p-hydroxyphenylglycine** is C₈H₉NO₃, and its molecular weight is approximately 167.16 g/mol .[4][5]

Caption: 2D representation of the **D-p-hydroxyphenylglycine** molecule.

Physicochemical Properties

The structural features of **D-p-hydroxyphenylglycine** give rise to its characteristic physicochemical properties, which are crucial for its handling, purification, and application in synthesis.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₃	[3][4]
Molecular Weight	167.16 g/mol	[4][5]
Appearance	White to off-white crystalline powder	[1][6]
Melting Point	223-240 °C (with decomposition)	[1][2]
Water Solubility	5 g/L (at 20 °C)	[1][2]
Specific Optical Rotation [α]D	-155° to -161° (c=1, 1N HCl, 20°C)	[6]
рКа	2.15 (predicted)	[2]

Experimental Protocols

The synthesis and characterization of **D-p-hydroxyphenylglycine** involve specific experimental procedures. Below are illustrative examples of methodologies commonly



employed.

1. Synthesis via Strecker Reaction (Conceptual Outline)

A common route to α -amino acids is the Strecker synthesis. For **D-p-hydroxyphenylglycine**, this would conceptually involve:

- Reactants: p-hydroxybenzaldehyde, ammonia, and hydrogen cyanide.
- Step 1: Imine Formation: p-hydroxybenzaldehyde reacts with ammonia to form an imine.
- Step 2: Nitrile Formation: The imine is then treated with hydrogen cyanide to form an αaminonitrile.
- Step 3: Hydrolysis: The α-aminonitrile is hydrolyzed (typically with acid) to yield the racemic mixture of p-hydroxyphenylglycine.
- Step 4: Chiral Resolution: The D-enantiomer is then separated from the L-enantiomer using a resolving agent, such as a chiral acid or through enzymatic methods.
- 2. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. A reported ¹H NMR spectrum for a derivative of **D-p-hydroxyphenylglycine** provides insight into its proton environment.

- Instrumentation: 600 MHz NMR Spectrometer
- Solvent: DMSO-d₆
- Sample Preparation: A solution of (R)-2-amino-2-(4-hydroxyphenyl)acetic acid (1.0 g, 6.0 mmol) in methanol (10 mL) was treated dropwise with SOCl₂ (1.3 mL, 18.0 mmol). The mixture was stirred at room temperature for 30 minutes and then concentrated to yield the methyl ester derivative.[1]
- Observed Chemical Shifts (δ) for a related derivative:
 - \circ δ 6.80 & 7.25 (d, J=8.5 Hz, aromatic H): These two doublets correspond to the protons on the phenyl ring.



- \circ δ 5.11 (s, C(2)H): This singlet represents the proton on the α-carbon.
- \circ δ 9.86 (s, OH): This singlet is attributed to the phenolic hydroxyl proton.
- \circ 8.70 (br s, NH₃+): This broad singlet corresponds to the protons of the amino group (as an ammonium ion).
- δ 3.68 (s, OCH₃): This singlet is from the methyl group of the ester.[1]
- 3. Determination of Specific Optical Rotation

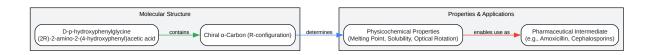
The chirality of **D-p-hydroxyphenylglycine** is confirmed by measuring its specific optical rotation.

- Instrumentation: Polarimeter
- Sample Preparation: A solution of the compound is prepared at a concentration of 1 gram per 100 mL (c=1) in 1N hydrochloric acid.[6]
- Measurement: The measurement is performed at 20°C using the sodium D-line (589 nm).[6]
- Expected Value: The specific optical rotation is expected to be between -155° and -161°.[6]

Biological Significance and Applications

D-p-hydroxyphenylglycine is a non-proteogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code.[7] It has been identified in natural sources such as the bacterium Herpetosiphon aurantiacus.[1][4]

Its primary significance lies in the pharmaceutical industry. The D-enantiomer is a crucial side chain precursor for the synthesis of important semi-synthetic antibiotics. The stereochemistry at the alpha-carbon is vital for the antibiotic's ability to inhibit bacterial cell wall synthesis.





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Caption: Relationship between structure, properties, and application.

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